molecular formula C18H22Cl2N4O4 B1208812 9,10-Anthracenedione, 1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-, dihydrochloride CAS No. 70476-81-2

9,10-Anthracenedione, 1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-, dihydrochloride

Cat. No.: B1208812
CAS No.: 70476-81-2
M. Wt: 429.3 g/mol
InChI Key: VOEMLSBPODOHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Anthracenedione, 1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-, dihydrochloride is a synthetic organic compound known for its distinctive structure and significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two aminoethyl groups attached to an anthracenedione core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-, dihydrochloride typically involves the condensation of alkylenediamines with quinizarin or 2,3-dihydro-1,4,5,8-tetrahydroxy-9,10-anthracenedione, followed by oxidation . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions, where the reactants are combined in reactors under controlled conditions. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the anthracenedione core, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.

    Substitution: The aminoethyl groups can participate in substitution reactions, where other functional groups replace the amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a variety of substituted anthracenedione derivatives.

Scientific Research Applications

9,10-Anthracenedione, 1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-, dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-, dihydrochloride involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Anthracenedione, 1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-, dihydrochloride is unique due to its anthracenedione core, which provides distinct electronic and steric properties. This uniqueness allows it to interact with biological molecules in ways that similar compounds cannot, making it valuable in research and potential therapeutic applications.

Properties

CAS No.

70476-81-2

Molecular Formula

C18H22Cl2N4O4

Molecular Weight

429.3 g/mol

IUPAC Name

1,4-bis(2-aminoethylamino)-5,8-dihydroxyanthracene-9,10-dione;dihydrochloride

InChI

InChI=1S/C18H20N4O4.2ClH/c19-5-7-21-9-1-2-10(22-8-6-20)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26;;/h1-4,21-24H,5-8,19-20H2;2*1H

InChI Key

VOEMLSBPODOHJQ-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCN.Cl.Cl

Canonical SMILES

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCN.Cl.Cl

70476-81-2

Related CAS

96555-65-6 (Parent)

Synonyms

1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-9,10-anthraquinone
1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-9,10-anthraquinone dihydrochloride
AEAD
CL 232,468
CL 232468
CL-232468

Origin of Product

United States

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